molecular formula C18H20O3 B108413 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid CAS No. 25379-26-4

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid

Cat. No. B108413
CAS RN: 25379-26-4
M. Wt: 284.3 g/mol
InChI Key: VEJYFDMNWGFBCT-UHFFFAOYSA-N
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Description

The compound "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid" is a chemical that appears to be related to naphthalene-based structures, which are known for their applications in various fields including pharmaceuticals and materials science. The naphthalene moiety is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, which can impart unique chemical properties to its derivatives.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, was achieved in five steps starting with 1-naphthol-1-14C and resulted in a radiochemical purity of 98.0% as confirmed by HPLC/LSC . Although the specific synthesis of "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene core. In the context of fluorescence, the derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid resulted in strongly fluorescent amino acid derivatives, indicating that the naphthalene moiety can significantly influence the optical properties of the molecule .

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For example, a Barbier-type process involving the reaction of 3-chloro-2-chloromethylpropene with carbonyl compounds in the presence of naphthalene as a catalyst in tetrahydrofuran led to methylenic 1,5-diols after hydrolysis . This demonstrates the role of naphthalene in facilitating lithiation reactions, which could be relevant for the synthesis or modification of "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely depending on the substituents attached to the naphthalene core. The fluorescence derivatization study showed that the naphthalene-based amino acid derivatives exhibited strong fluorescence with good quantum yields, suggesting that the naphthalene core can confer significant photophysical properties to the molecule . The synthesis of the antihypertensive drug derivative also highlighted the importance of achieving high purity and specific activity, which are critical parameters for the application of such compounds in biological systems .

Scientific Research Applications

Synthesis and Applications in Dyeing and Medicinal Chemistry

The scientific research applications of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid span various fields, including dyeing processes and medicinal chemistry. This compound's derivatives, specifically those related to the naphthalene structure, have been extensively studied for their potential applications.

  • Dye Synthesis and Application : Zhang You-lan (2005) reviewed the synthesis of 1,3-dihydroxynaphthalene, a derivative closely related to the subject compound, outlining its applications in dyeing processes. This review highlights efficient synthesis routes and the eco-friendly nature of photocatalytic hydroxylation methods, implying potential utility in environmentally conscious dye manufacturing processes Zhang You-lan, 2005.

  • Medicinal Chemistry : Huo-Hui Gong et al. (2016) discussed heterocyclic naphthalimides, which share a structural motif with 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid, emphasizing their broad potential in medicinal applications. These compounds exhibit significant interactions with various biological molecules, showing promise as anticancer agents, fluorescent probes, and more. This expansive potential underscores the chemical's utility in developing novel therapeutic and diagnostic agents Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016.

Environmental and Analytical Chemistry

  • Environmental Pollution and Analysis : J. Domingo (2004) and Kevin A. Kovalchik et al. (2017) explore the environmental impact of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, and the analytical methodologies for their detection and quantification. These studies highlight the importance of monitoring and mitigating the environmental presence of PAHs, related to the compound , to address their toxicological impact on ecosystems and human health J. Domingo, 2004; Kevin A. Kovalchik, M. MacLennan, K. Peru, J. Headley, D. Chen, 2017.

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-18(20)15(12-16-8-4-10-21-16)11-14-7-3-6-13-5-1-2-9-17(13)14/h1-3,5-7,9,15-16H,4,8,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJYFDMNWGFBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948218
Record name 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid

CAS RN

25379-26-4
Record name Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Naphthidrofurylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-α-(1-naphthylmethyl)furan-2-propionic acid
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